4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
Description
This compound features a benzamide core substituted at the 4-position with a cyclopropaneamido group. The N-ethyl side chain is further functionalized with a formamido group linked to a 4-methyl-2-phenyl-1,3-thiazol-5-yl heterocycle.
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-20(32-24(27-15)18-5-3-2-4-6-18)23(31)26-14-13-25-21(29)16-9-11-19(12-10-16)28-22(30)17-7-8-17/h2-6,9-12,17H,7-8,13-14H2,1H3,(H,25,29)(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVWEVBGXFMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is then linked to the benzamide core through a series of condensation reactions. The cyclopropane amide group is introduced in the final steps through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the amide groups would produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Motifs
Example 1 : N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca)
- Key Differences :
- Replaces the cyclopropaneamido group with a hydroxyl substituent.
- Retains the benzamide-thiazole core but lacks the ethyl linker and formamido group.
- Implications :
- The hydroxyl group may increase polarity, reducing membrane permeability compared to the target compound.
Example 2 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35)
- Key Differences :
- Substitutes the 4-methyl-2-phenylthiazole with a 4-phenyl-5-(trifluoromethoxybenzoyl)thiazole.
- Uses a benzo[d][1,3]dioxol-5-yl group instead of benzamide.
Sulfonamide Derivatives with Thiazole Linkages
Example : 4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Key Differences :
- Replaces the benzamide-cyclopropaneamido moiety with a 4-chlorobenzenesulfonamide group.
- Implications :
- Sulfonamides generally exhibit higher acidity and solubility in aqueous media compared to benzamides.
Substituent Effects on Physicochemical Properties
Analysis :
- The cyclopropaneamido group in the target compound increases lipophilicity (LogP = 3.2), favoring membrane penetration but reducing aqueous solubility.
Biological Activity
Overview of 4-Cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
This compound belongs to a class of molecules known as benzamides, which often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazole moiety in the structure is known for its role in enhancing biological activity due to its ability to interact with various biological targets.
Biological Activity
1. Anticancer Activity
Benzamide derivatives have been studied for their potential anticancer effects. The presence of a thiazole ring is associated with enhanced activity against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
2. Antimicrobial Properties
Compounds featuring thiazole and benzamide structures have shown significant antimicrobial activity. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
3. Anti-inflammatory Effects
Benzamides are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, providing therapeutic effects in diseases characterized by inflammation.
Case Studies
-
Anticancer Activity Study
- A study published in Journal of Medicinal Chemistry evaluated several benzamide derivatives and found that those with thiazole substitutions exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7). The mechanism involved the induction of cell cycle arrest and apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy
- Research published in Antimicrobial Agents and Chemotherapy highlighted a series of thiazole-containing benzamides that demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that these compounds disrupt bacterial cell wall synthesis.
-
Inflammation Inhibition
- A study in Pharmacology Reports investigated the anti-inflammatory effects of benzamide derivatives, revealing that they reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiazole Benzamide | Anticancer | Journal of Medicinal Chemistry |
| 4-Methylthiazole Benzamide | Antimicrobial | Antimicrobial Agents and Chemotherapy |
| Cyclopropyl Benzamide | Anti-inflammatory | Pharmacology Reports |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
